Cas no 57978-00-4 (6-Bromohexanal)

6-Bromohexanal 化学的及び物理的性質
名前と識別子
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- 6-bromohexanal
- 6-bromo-hexanal
- Hexanal, 6-bromo-
- 6-bromo-1-hexanal
- A851393
- 6-Bromohexanal
-
- MDL: MFCD12025087
- インチ: 1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2
- InChIKey: SSKLZGVVAYKNSS-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 5
- 複雑さ: 54.5
- XLogP3: 1.5
- トポロジー分子極性表面積: 17.1
6-Bromohexanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6499167-0.25g |
6-bromohexanal |
57978-00-4 | 90% | 0.25g |
$169.0 | 2023-05-29 | |
Enamine | EN300-6499167-5.0g |
6-bromohexanal |
57978-00-4 | 90% | 5g |
$624.0 | 2023-05-29 | |
1PlusChem | 1P00EKB8-250mg |
6-BROMOHEXANAL |
57978-00-4 | 90% | 250mg |
$263.00 | 2023-12-16 | |
A2B Chem LLC | AG78708-250mg |
6-BROMOHEXANAL |
57978-00-4 | 90% | 250mg |
$399.00 | 2023-12-30 | |
A2B Chem LLC | AG78708-10mg |
6-BROMOHEXANAL |
57978-00-4 | 95%+ | 10mg |
$144.00 | 2024-04-19 | |
1PlusChem | 1P00EKB8-100mg |
6-BROMOHEXANAL |
57978-00-4 | 90% | 100mg |
$203.00 | 2023-12-16 | |
A2B Chem LLC | AG78708-2.5g |
6-BROMOHEXANAL |
57978-00-4 | 90% | 2.5g |
$692.00 | 2023-12-30 | |
1PlusChem | 1P00EKB8-2.5g |
6-BROMOHEXANAL |
57978-00-4 | 90% | 2.5g |
$579.00 | 2023-12-16 | |
eNovation Chemicals LLC | K82424-5g |
6-BROMOHEXANAL |
57978-00-4 | 95% | 5g |
$595 | 2025-02-20 | |
eNovation Chemicals LLC | K82424-5g |
6-BROMOHEXANAL |
57978-00-4 | 95% | 5g |
$595 | 2025-03-03 |
6-Bromohexanal 関連文献
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Aurélien Coelho,Jean-Bernard Behr,Jean-Luc Vasse Org. Biomol. Chem. 2022 20 5803
6-Bromohexanalに関する追加情報
Introduction to 6-Bromohexanal (CAS No. 57978-00-4)
6-Bromohexanal, with the CAS number 57978-00-4, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This aldehyde derivative, characterized by its bromine substituent and aldehyde functional group, offers unique properties that make it a valuable intermediate in various chemical reactions and processes.
The molecular formula of 6-Bromohexanal is C6H11BrO, and its molecular weight is approximately 185.05 g/mol. The compound is a colorless to pale yellow liquid with a characteristic aldehyde odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These physical properties make it suitable for a wide range of applications in both laboratory and industrial settings.
In the realm of organic synthesis, 6-Bromohexanal serves as a key building block for the preparation of more complex molecules. Its reactivity stems from the presence of the aldehyde group, which can undergo various reactions such as nucleophilic addition, condensation, and reduction. Additionally, the bromine substituent provides a handle for further functionalization through substitution reactions, making it an ideal starting material for the synthesis of bioactive compounds and pharmaceutical intermediates.
Recent research has highlighted the potential of 6-Bromohexanal in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry explored the use of 6-Bromohexanal-derived compounds as potent inhibitors of specific enzymes involved in disease pathways. The researchers demonstrated that these compounds exhibited high selectivity and efficacy, suggesting their potential as lead candidates for drug development.
In materials science, 6-Bromohexanal has found applications in the synthesis of functional polymers and coatings. The reactivity of the aldehyde group allows for the formation of covalent bonds with other monomers or polymers, leading to materials with tailored properties such as enhanced mechanical strength, thermal stability, and biocompatibility. These materials have shown promise in areas such as tissue engineering and drug delivery systems.
The synthesis of 6-Bromohexanal can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of hexanal followed by purification steps to obtain the desired product. Another approach involves the oxidation of 6-bromohexanol using an appropriate oxidizing agent. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.
Safety considerations are crucial when handling 6-Bromohexanal. Like many aldehydes, it can be irritating to the skin and eyes and may cause respiratory issues if inhaled. Therefore, appropriate personal protective equipment (PPE) should be used during handling and storage. Additionally, it is important to follow standard laboratory safety protocols to minimize exposure risks.
In conclusion, 6-Bromohexanal (CAS No. 57978-00-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical properties make it an invaluable tool for researchers and chemists working in fields such as organic synthesis, medicinal chemistry, and materials science. As research continues to uncover new applications and derivatives of this compound, its importance is likely to grow even further.
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